1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione
Overview
Description
1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a tolyl group attached to an ethanedione structure
Mechanism of Action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Mode of Action
Similar compounds have shown to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . The affinity for TrxR suggests metal binding to a selenol residue in the active site of the enzyme .
Biochemical Pathways
The inhibition of trxr and topo ib could contribute to the mechanism of cytotoxic action of similar compounds . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, and Topo IB is an essential enzyme that alters DNA topology during transcription .
Pharmacokinetics
A similar compound was screened for its medicinal potential based on physiochemical and pharmacokinetics including gastrointestinal (gi) absorption, blood-brain barrier (bbb) permeation, skin permeation capability, caco-2 permeability, madin–darby canine kidney (mdck) permeability, drug metabolism by the cytochrome p450 (cyp) family of liver enzymes, and toxicity evaluations .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . They have also shown to inhibit the enzymatic activity of TrxR and Topo IB .
Biochemical Analysis
Biochemical Properties
Its structural similarity to 4-Bromophenylacetic acid , a known organic compound, suggests that it may have similar properties and interactions
Cellular Effects
Given its structural similarity to other bromophenyl compounds, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione can be synthesized through several methods. One common approach involves the condensation reaction of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanedione moiety to corresponding alcohols or other reduced forms.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the acetic acid moiety.
4-Bromophenyl phenyl ether: Contains a bromophenyl group linked to a phenyl ether.
(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Features a bromophenyl group with a pyrazole and hydroxyprop-2-en-1-one structure.
Uniqueness: 1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione is unique due to its combination of a bromophenyl group and an ethanedione moiety, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(4-methylphenyl)ethane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2/c1-10-2-4-11(5-3-10)14(17)15(18)12-6-8-13(16)9-7-12/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXTYJUQIFFTQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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